molecular formula C20H30N2O3S B13568952 N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B13568952
M. Wt: 378.5 g/mol
InChI Key: GTCLMQRKTATONI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding substituted piperidine derivatives.

Scientific Research Applications

N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-cyclopentyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H30N2O3S/c1-14-12-15(2)19(16(3)13-14)26(24,25)22-10-8-17(9-11-22)20(23)21-18-6-4-5-7-18/h12-13,17-18H,4-11H2,1-3H3,(H,21,23)

InChI Key

GTCLMQRKTATONI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3)C

Origin of Product

United States

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